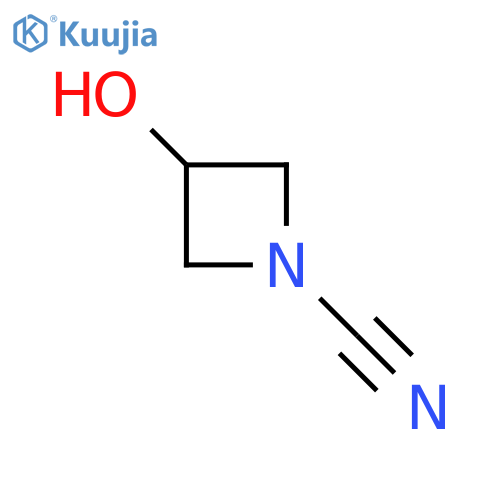Cas no 367906-68-1 (3-hydroxyazetidine-1-carbonitrile)

367906-68-1 structure
商品名:3-hydroxyazetidine-1-carbonitrile
3-hydroxyazetidine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-hydroxyazetidine-1-carbonitrile
- 367906-68-1
- CS-0514149
- EN300-1268748
-
- インチ: 1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2
- InChIKey: VIAULTBEPNVQAG-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C#N)C1
計算された属性
- せいみつぶんしりょう: 98.048012819g/mol
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-hydroxyazetidine-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1268748-100mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 100mg |
$252.0 | 2023-10-02 | |
| 1PlusChem | 1P02909Y-100mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 100mg |
$393.00 | 2024-05-04 | |
| 1PlusChem | 1P02909Y-500mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 500mg |
$834.00 | 2024-05-04 | |
| 1PlusChem | 1P02909Y-2.5g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 2.5g |
$2000.00 | 2024-05-04 | |
| Enamine | EN300-1268748-1.0g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Aaron | AR0290IA-1g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 1g |
$1125.00 | 2025-02-17 | |
| Aaron | AR0290IA-50mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 50mg |
$281.00 | 2025-02-17 | |
| Aaron | AR0290IA-250mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 250mg |
$570.00 | 2025-02-17 | |
| Enamine | EN300-1268748-5000mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 5000mg |
$2110.0 | 2023-10-02 | |
| Enamine | EN300-1268748-50mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 50mg |
$168.0 | 2023-10-02 |
3-hydroxyazetidine-1-carbonitrile 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
367906-68-1 (3-hydroxyazetidine-1-carbonitrile) 関連製品
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
